1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate 1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18578085
InChI: InChI=1S/C14H22N2O2/c1-11-7-5-6-8-12(11)15-9-10-16-13(17)18-14(2,3)4/h5-8,15H,9-10H2,1-4H3,(H,16,17)
SMILES:
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol

1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate

CAS No.:

Cat. No.: VC18578085

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate -

Specification

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
IUPAC Name tert-butyl N-[2-(2-methylanilino)ethyl]carbamate
Standard InChI InChI=1S/C14H22N2O2/c1-11-7-5-6-8-12(11)15-9-10-16-13(17)18-14(2,3)4/h5-8,15H,9-10H2,1-4H3,(H,16,17)
Standard InChI Key QVGQXHACXMNOEQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NCCNC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises three key components:

  • A tert-butyl group ((CH3)3C-\text{(CH}_3\text{)}_3\text{C-}) attached to the carbamate oxygen.

  • A carbamate functional group (-O-C(=O)-N-\text{-O-C(=O)-N-}) that confers stability under neutral conditions but susceptibility to hydrolysis in acidic or basic environments.

  • An ethylamine bridge substituted with a 2-methylphenyl group (-CH2-CH2-NH-(C6H3-CH3)\text{-CH}_2\text{-CH}_2\text{-NH-(C}_6\text{H}_3\text{-CH}_3)).

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC14H22N2O2\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight250.34 g/mol
CAS Number1146411-35-9
StabilityHydrolyzes in acidic/basic pH

The tert-butyl group enhances steric hindrance, potentially slowing degradation and improving solubility in nonpolar solvents. The 2-methylphenyl group introduces aromaticity, which may influence binding affinity in biological systems.

Synthesis and Purification Strategies

Synthesis typically involves reacting 2-(2-methylphenyl)ethylamine with a carbamate precursor, such as di-tert-butyl dicarbonate (Boc2_2O), under controlled conditions . A representative procedure includes:

Table 2: Synthesis Protocol

StepConditionsReagentsYield
Protection0–20°C in CH2Cl2\text{CH}_2\text{Cl}_2Boc2_2O, CH2Cl2\text{CH}_2\text{Cl}_2~20–30%
PurificationChromatography or recrystallizationSilica gel, methanol/dichloromethane>90% purity

In a typical reaction, 2-(2-methylphenyl)ethylamine is dissolved in dichloromethane and cooled to 0°C. Boc2_2O is added dropwise, followed by stirring at room temperature . The crude product is purified via silica gel chromatography using methanol/dichloromethane (5:95), yielding >90% pure compound. Challenges include low yields due to competing side reactions, necessitating precise stoichiometry and temperature control .

Chemical Reactivity and Stability

The carbamate bond (-O-C(=O)-N-\text{-O-C(=O)-N-}) dictates the compound’s stability and reactivity:

  • Hydrolysis: Under acidic conditions (e.g., HCl/dioxane), the bond cleaves to release 2-(2-methylphenyl)ethylamine and tert-butanol. Basic conditions (e.g., NaOH) yield a carboxylate and ammonia derivatives.

  • Nucleophilic Substitution: The carbamate’s electrophilic carbonyl carbon reacts with amines or thiols, enabling derivatization for drug delivery systems.

Table 3: Hydrolysis Kinetics

pHHalf-Life (25°C)Products
1.02.5 hours2-(2-Methylphenyl)ethylamine
7.4>1 weekStable
12.030 minutesCarboxylate + NH3_3

These properties necessitate careful storage in neutral, anhydrous environments to prevent degradation.

Research Gaps and Future Directions

Current data on this compound remain sparse compared to its analogs. Key areas for future research include:

  • In vivo toxicity profiling: Acute and chronic exposure studies in model organisms.

  • Structure-Activity Relationships (SAR): Modifying the 2-methylphenyl group to optimize binding to neurological targets.

  • Synthetic Scalability: Developing high-yield, one-pot syntheses for industrial applications.

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